tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate
CAS No.:
Cat. No.: VC20370250
Molecular Formula: C20H27ClN2O4S
Molecular Weight: 427.0 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H27ClN2O4S |
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Molecular Weight | 427.0 g/mol |
IUPAC Name | tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate |
Standard InChI | InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1 |
Standard InChI Key | SFNSQBJKSUDFBA-ZWKOTPCHSA-N |
Isomeric SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CCl)O)NC(=O)OC(C)(C)C |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₂₀H₂₇ClN₂O₄S, with a molecular weight of 427.0 g/mol. Its structure comprises:
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A (2S,3S)-configured chlorohydroxybutan-2-yl backbone, which confers stereochemical specificity.
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A 4-((2-methylthiazol-4-yl)methoxy)phenyl group, introducing a heterocyclic thiazole moiety.
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A tert-butyl carbamate (Boc) protecting group, enhancing stability during synthetic processes.
The stereochemistry and substituent arrangement critically influence its physicochemical properties, including solubility and metabolic stability.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₇ClN₂O₄S | |
Molecular Weight | 427.0 g/mol | |
Storage Conditions | 2–8°C in inert atmosphere | |
Solubility | Acetonitrile |
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step processes optimized for stereochemical control and yield:
Step 1: Thiazole Ring Formation
The 2-methylthiazol-4-yl group is synthesized via cyclization of thiourea derivatives with α-haloketones under acidic conditions.
Step 2: Etherification
The thiazole-methoxy phenyl group is introduced through nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, utilizing 4-hydroxybenzaldehyde derivatives and (2-methylthiazol-4-yl)methanol.
Step 3: Chlorination and Hydroxylation
Stereoselective chlorination and hydroxylation are achieved using chiral catalysts, such as Sharpless asymmetric dihydroxylation systems, to yield the (2S,3S) configuration.
Step 4: Carbamate Protection
The Boc group is introduced via reaction with tert-butyl isocyanate, followed by purification using silica gel chromatography (CH₂Cl₂/MeOH gradients) and preparative HPLC.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance reaction efficiency and reduce waste. Solvent recycling and advanced crystallization techniques ensure cost-effectiveness and environmental compliance.
Characterization Techniques
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS):
Validates molecular weight (observed m/z 427.0) and detects impurities . -
Infrared Spectroscopy (IR):
Detects carbonyl stretches (C=O, 1680–1720 cm⁻¹) and hydroxyl groups (O-H, 3200–3500 cm⁻¹).
X-ray Crystallography
Single-crystal X-ray diffraction resolves the absolute configuration, confirming the (2S,3S) stereochemistry and intermolecular hydrogen bonding patterns .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against proteases and kinases, attributed to its chloro-hydroxy moiety’s electrophilic reactivity. For example, it competitively inhibits HIV-1 protease (IC₅₀ = 0.8 μM), a target in antiretroviral therapy .
Antioxidant Properties
The hydroxy group scavenges reactive oxygen species (ROS), reducing oxidative stress in neuronal cells (30% reduction at 50 μM).
Pharmaceutical Applications
Intermediate in Darunavir Synthesis
As a Darunavir impurity (S,S isomer), it is pivotal in synthesizing this HIV protease inhibitor. Strict quality control ensures residual levels remain below 0.15% in final drug formulations .
Drug Development
Structural modifications of the thiazole-methoxy group have yielded analogs with improved pharmacokinetic profiles, such as increased oral bioavailability (F = 65% in rat models).
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